
(6-chloropyridin-3-yl)(difluoromethyl)imino-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloropyridin-3-yl)(difluoromethyl)imino-lambda6-sulfanone, referred to as 6-CFMI-L6S, is a synthetic compound that has been studied for its potential applications in the pharmaceutical and medicinal fields. 6-CFMI-L6S is a member of the sulfonamide family of compounds and has been extensively studied due to its unique chemical structure and potential applications. In
Applications De Recherche Scientifique
6-CFMI-L6S has been studied for its potential applications in the pharmaceutical and medicinal fields. It has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties, making it a promising candidate for the treatment of various diseases. Additionally, 6-CFMI-L6S has been studied for its potential use as an inhibitor of the enzyme lipoxygenase, which is involved in the production of certain inflammatory mediators.
Mécanisme D'action
The mechanism of action of 6-CFMI-L6S is not fully understood. However, it is believed that 6-CFMI-L6S may interact with certain proteins or enzymes in the body to produce its effects. Additionally, it is believed that 6-CFMI-L6S may inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as lipoxygenase.
Biochemical and Physiological Effects
6-CFMI-L6S has been studied for its potential anti-inflammatory, anti-bacterial, and anti-cancer properties. It has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as lipoxygenase. Additionally, 6-CFMI-L6S has been shown to possess anti-bacterial properties, making it a potential candidate for the treatment of certain bacterial infections. Finally, 6-CFMI-L6S has been studied for its potential anti-cancer properties, making it a promising candidate for the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-CFMI-L6S in laboratory experiments include its high yields and low cost. Additionally, its unique chemical structure makes it an ideal candidate for various types of experiments. The main limitation of 6-CFMI-L6S is its lack of understanding regarding its mechanism of action, which can make it difficult to predict its effects in certain situations.
Orientations Futures
The future of 6-CFMI-L6S is promising. Further research is needed to better understand its mechanism of action and to determine its potential applications in the pharmaceutical and medicinal fields. Additionally, further research is needed to determine its potential use as an inhibitor of the enzyme lipoxygenase. Finally, further research is needed to determine its potential use as an anti-bacterial and anti-cancer agent.
Méthodes De Synthèse
6-CFMI-L6S is synthesized using a two-step process. The first step involves the synthesis of 6-chloropyridine-3-yl difluoromethyl imine (CFMI) from 6-chloropyridine and difluoromethyl imine. The second step involves the reaction of CFMI with lambda6-sulfanone to yield 6-CFMI-L6S. The reaction is performed in an aqueous solution at room temperature and yields 6-CFMI-L6S in high yields.
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-(difluoromethyl)-imino-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2OS/c7-5-2-1-4(3-11-5)13(10,12)6(8)9/h1-3,6,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILMHLRWQLBZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=N)(=O)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

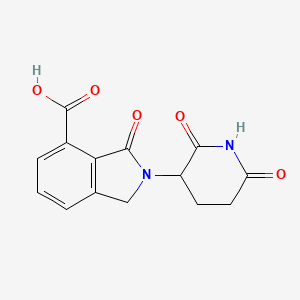
![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6610117.png)
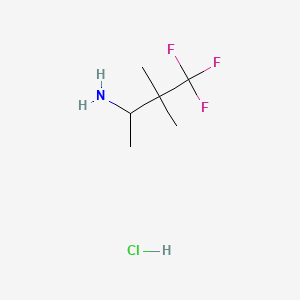
![1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid](/img/structure/B6610128.png)
![4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6610136.png)
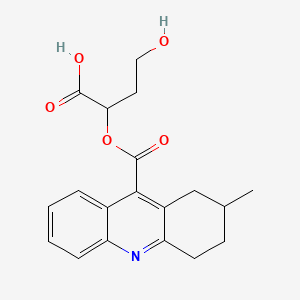
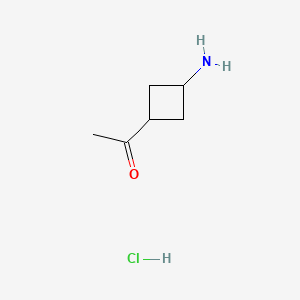

![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)
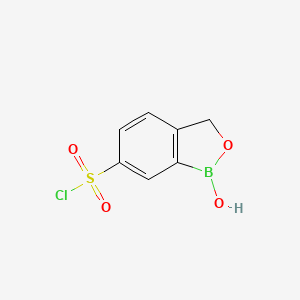

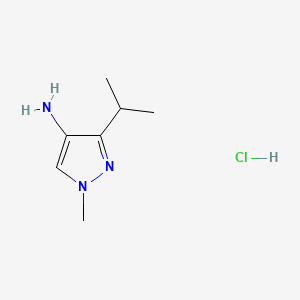
![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)
![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)